Furan-2-carboxylic acid (3-amino-propyl)-amide
Overview
Description
“Furan-2-carboxylic acid (3-amino-propyl)-amide” is a chemical compound with the molecular formula C8H13ClN2O2 . It has a molecular weight of 204.65 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a carboxylic acid group (-COOH), and an amide group (-CONH2) attached to a three-carbon propyl chain with an amino group (-NH2) .Scientific Research Applications
Synthesis of Both Enantiomers of Pilocarpine : Furan-2-carboxylic acid was utilized as a starting material for synthesizing dehydro-homopilopic acid, an intermediate in the concise synthesis of both enantiomers of pilocarpine. This process involved esterification, hydrogenation, and enzymatic hydrolysis, followed by the reduction of Weinreb amides and a single-step attachment of a 1-methyl-imidazole residue (Schmidt et al., 2021).
Gold-Catalyzed Isomerizations of Alkynamides : A novel approach used biphenyl-2-ylphosphines functionalized with a remote tertiary amino group as a ligand to convert acetylenic amides into 2-aminofurans. These electron-rich furans were then applied in synthesis through in-situ intermolecular Diels-Alder reactions to deliver highly functionalized aniline products (Li et al., 2019).
Microwave-Assisted Synthesis of Amides and Esters Containing Furan Rings : This study presented a novel method for synthesizing ester and amide derivatives containing furan rings under microwave radiation. The process involved using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor, which facilitated the synthesis of various furan derivatives with good to very good yields (Janczewski et al., 2021).
Catalysis of Amide Formation Using 2-Furanylboronic Acid : This research identified 2-furanylboronic acid as an inexpensive and effective catalyst for the dehydrative amide formation of carboxylic acids and amines at room temperature, applicable to a wide range of carboxylic acids with primary and secondary amines (Tam et al., 2015).
Synthesis of 2-Aminopyrrole Derivatives : This study involved the recyclization of furan-2,3-diones acylhydrazones under the action of esters, amides, and nitriles of cyanoacetic acids to produce various esters, amides, and nitriles of 2-amino-1-R-4-oxo-5-(2-oxo-2-aryl/tert-butylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids (Kizimova et al., 2020).
Synthesis of Bioactive Quinazolin-4(3H)-ones : Furan-2-carbaldehydes, as biomass-derived chemicals, were used as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage. This process did not require the protection of hydroxyl, carboxyl, amide, or secondary amino groups (Yu et al., 2018).
Properties
IUPAC Name |
N-(3-aminopropyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,2,4-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZFRQYKIUIAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390076 | |
Record name | Furan-2-carboxylic acid (3-amino-propyl)-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116784-81-7 | |
Record name | Furan-2-carboxylic acid (3-amino-propyl)-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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